REACTION_CXSMILES
|
[CH3:1][N:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([C:11]([O:13]C)=O)=[CH:3]1.[CH3:15][NH2:16]>>[CH3:15][NH:16][C:11]([C:4]1[C:5]2[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=2)[N:2]([CH3:1])[CH:3]=1)=[O:13]
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Name
|
|
Quantity
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4.3 g
|
Type
|
reactant
|
Smiles
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CN1C=C(C2=CC=CC=C12)C(=O)OC
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Name
|
|
Quantity
|
400 mL
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Type
|
reactant
|
Smiles
|
CN
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred at RT
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
to precipitate
|
Type
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STIRRING
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Details
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The reaction was stirred at RT for 3 days
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Duration
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3 d
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Type
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CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
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to remove approximately 200 mL of the solvent
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Type
|
ADDITION
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Details
|
The remaining residue was diluted with H2O (500 mL)
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Type
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FILTRATION
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Details
|
the solid was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with H2O
|
Name
|
|
Type
|
product
|
Smiles
|
CNC(=O)C1=CN(C2=CC=CC=C12)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.4 g | |
YIELD: PERCENTYIELD | 56% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |